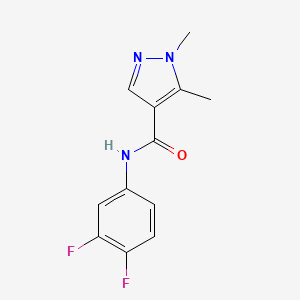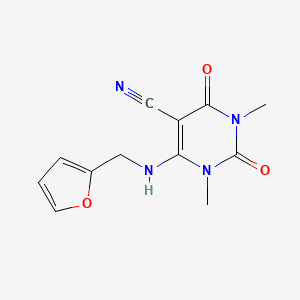![molecular formula C16H23N3O3 B7546123 N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves the inhibition of CDKs, which results in cell cycle arrest and apoptosis in cancer cells. CDKs are involved in the phosphorylation of key proteins that regulate the cell cycle, and their inhibition by this compound disrupts this process, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in preclinical studies, with significant inhibition of tumor growth observed in various cancer models. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in lab experiments include its potent inhibitory effects on CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further studies to optimize its dosing and delivery.
Zukünftige Richtungen
For the research on N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide include further preclinical studies to evaluate its safety and efficacy in different types of cancer, as well as studies to optimize its dosing and delivery. Additionally, there is a need for clinical trials to evaluate the potential therapeutic applications of this compound in humans, particularly in the treatment of cancer and autoimmune diseases. Finally, further research is needed to understand the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves a multi-step process that includes the reaction of cyclopropyl isocyanate with 2-(methylamino)ethanol to form N-cyclopropylcarbamoyl-2-(methylamino)ethanol. This intermediate is then treated with 2-phenoxyethylbromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit CDKs 1, 2, and 9, which are involved in different stages of the cell cycle.
Eigenschaften
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(15(20)18-16(21)17-13-8-9-13)19(2)10-11-22-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSPCBIMAVHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)N(C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)


![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
